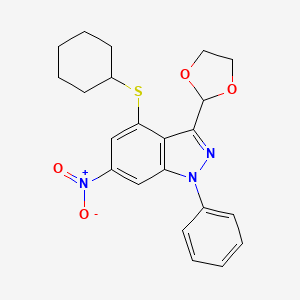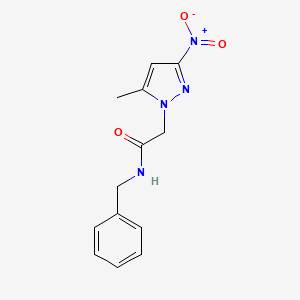
4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole
Descripción general
Descripción
4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole, also known as CYM50308, is a novel compound that has been synthesized and investigated for its potential use in scientific research. This compound is a member of the indazole family and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole is not fully understood, but it is believed to involve modulation of the activity of ion channels and receptors. Specifically, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been shown to inhibit the activity of the TRPM7 ion channel, which is involved in cellular magnesium homeostasis and has been implicated in various diseases. Additionally, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been found to modulate the activity of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been found to exhibit interesting biochemical and physiological effects. In addition to its neuroprotective effects, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been shown to modulate the activity of other ion channels and receptors, including the NMDA receptor and the L-type calcium channel. Additionally, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, it has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, there are also some limitations to using 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its effects may be cell-type specific, meaning that it may not be useful for studying certain cellular processes in all cell types.
Direcciones Futuras
There are several potential future directions for research on 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole. One area of interest is the development of 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole analogs with improved potency and selectivity for specific ion channels and receptors. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole and its potential therapeutic applications. Finally, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole could potentially be used as a tool for studying the role of ion channels and receptors in various diseases, such as neurodegenerative diseases and cancer.
Aplicaciones Científicas De Investigación
4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been investigated for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit neuroprotective effects in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(cyclohexylthio)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has been shown to modulate the activity of ion channels and receptors, making it a useful tool for studying the function of these proteins.
Propiedades
IUPAC Name |
4-cyclohexylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,17,22H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBUFTNAFINIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=CC3=C2C(=NN3C4=CC=CC=C4)C5OCCO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-1-{formyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohexanecarboxamide](/img/structure/B3606540.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-propanamine](/img/structure/B3606542.png)
![N-1,3-benzodioxol-5-yl-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B3606543.png)
![N-[4-(dimethylamino)phenyl]-N'-1-naphthylurea](/img/structure/B3606545.png)


![methyl [4-({[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)phenoxy]acetate](/img/structure/B3606569.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3606588.png)

![2,6-dimethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3606628.png)

![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methoxy)benzaldehyde](/img/structure/B3606637.png)
